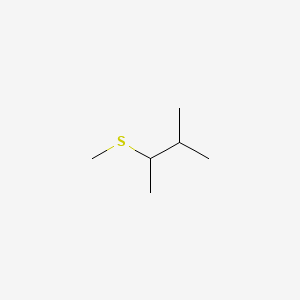
Butane, 2-methyl-3-(methylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butane, 2-methyl-3-(methylthio)-: is an organic compound with the molecular formula C6H14S and a molecular weight of 118.240 . It is also known by other names such as 3,4-Dimethyl-2-thiapentane and Methyl (1,2-dimethylpropyl) sulfide . This compound is characterized by the presence of a butane backbone with a methylthio group attached to the third carbon atom.
Preparation Methods
The synthesis of Butane, 2-methyl-3-(methylthio)- can be achieved through various synthetic routes. One common method involves the reaction of 2-methyl-3-butanol with methylthiol in the presence of an acid catalyst. The reaction conditions typically include a temperature range of 50-100°C and a reaction time of 2-4 hours . Industrial production methods may involve the use of continuous flow reactors to optimize yield and efficiency.
Chemical Reactions Analysis
Butane, 2-methyl-3-(methylthio)-: undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as or , leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like , resulting in the formation of butane derivatives.
Scientific Research Applications
Butane, 2-methyl-3-(methylthio)-: has various applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of Butane, 2-methyl-3-(methylthio)- involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The pathways involved in its mechanism of action include oxidation-reduction reactions and nucleophilic substitution .
Comparison with Similar Compounds
Butane, 2-methyl-3-(methylthio)-: can be compared with other similar compounds such as Butane, 2-(methylthio)- and Butane, 2-methyl-2-(methylthio)- . These compounds share structural similarities but differ in the position of the methylthio group. The unique positioning of the methylthio group in Butane, 2-methyl-3-(methylthio)- contributes to its distinct chemical properties and reactivity.
Properties
CAS No. |
53897-51-1 |
|---|---|
Molecular Formula |
C6H14S |
Molecular Weight |
118.24 g/mol |
IUPAC Name |
2-methyl-3-methylsulfanylbutane |
InChI |
InChI=1S/C6H14S/c1-5(2)6(3)7-4/h5-6H,1-4H3 |
InChI Key |
AUNQXXJGFDKEMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


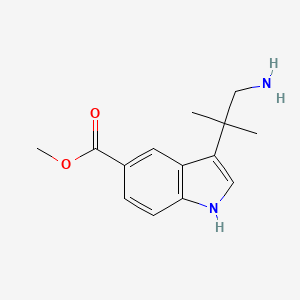
![1-[4-[2-(2-Hydroxyethyl)piperidin-1-yl]sulfonylphenyl]ethanone](/img/structure/B13884788.png)
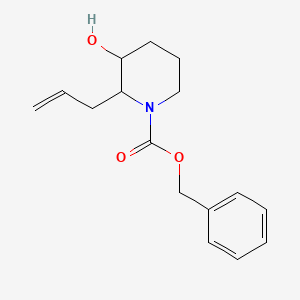
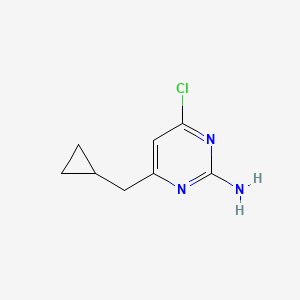
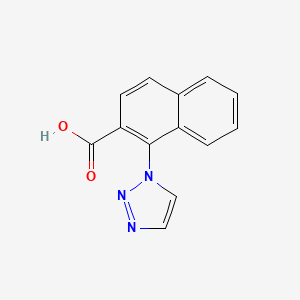
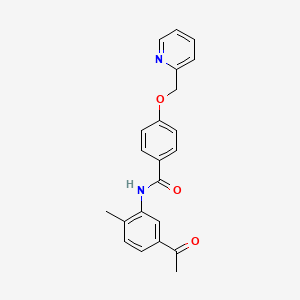
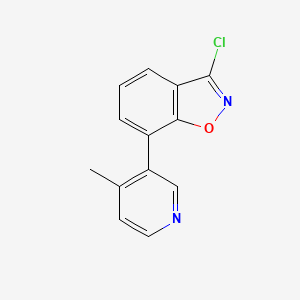
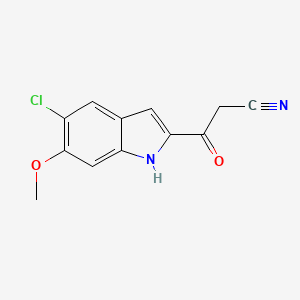
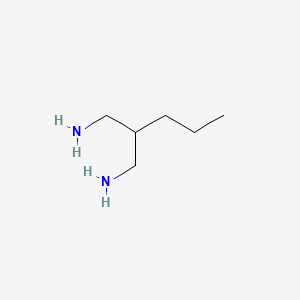
![Methyl 2-chloro-4-[(2-methylpropan-2-yl)oxycarbonylsulfamoyl]benzoate](/img/structure/B13884840.png)
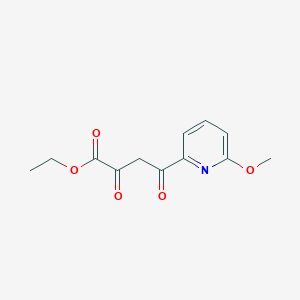
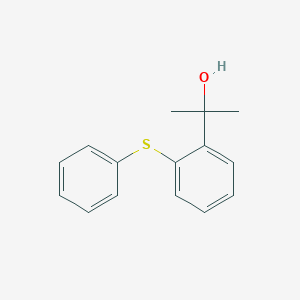
![6-[(4-tert-butylphenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13884866.png)
![Methyl 5-[2-oxo-2-(phenylamino)ethyl]benzo[b]thiophene-2-carboxylate](/img/structure/B13884870.png)
